Ethyl 5-thioxo-2,3,5,6,7,8-hexahydroindolizine-8-carboxylate
Description
Ethyl 5-thioxo-2,3,5,6,7,8-hexahydroindolizine-8-carboxylate is a bicyclic heterocyclic compound featuring an indolizine core (a fused six- and five-membered ring system) with a thioxo (C=S) group at position 5, an ethyl ester moiety at position 8, and partial saturation (hexahydro) across the ring system. This structural arrangement confers unique physicochemical and electronic properties, making it a valuable scaffold in medicinal chemistry and materials science.
Properties
Molecular Formula |
C11H15NO2S |
|---|---|
Molecular Weight |
225.31 g/mol |
IUPAC Name |
ethyl 5-sulfanylidene-3,6,7,8-tetrahydro-2H-indolizine-8-carboxylate |
InChI |
InChI=1S/C11H15NO2S/c1-2-14-11(13)8-5-6-10(15)12-7-3-4-9(8)12/h4,8H,2-3,5-7H2,1H3 |
InChI Key |
SLDNYRLQIMPMHO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCC(=S)N2C1=CCC2 |
Origin of Product |
United States |
Preparation Methods
Thionation of Lactams to Thiolactams
A crucial step in preparing the thioxo functionality is the thionation of lactams. Phosphorus pentasulfide (P2S5) is commonly employed to convert pyrrolidin-2-one derivatives to their corresponding thiolactams. This reaction introduces the sulfur atom into the ring, forming a thiolactam intermediate essential for subsequent transformations.
N-Alkylation and Eschenmoser Sulfide Contraction
The thiolactam intermediate undergoes N-alkylation with acrylate esters or α-halo carbonyl compounds such as ethyl bromoacetate. This step introduces the ethyl carboxylate side chain and sets the stage for ring closure.
- The Eschenmoser sulfide contraction is utilized to convert thiolactams to enaminones, which are key intermediates exhibiting both nucleophilic and electrophilic reactivity.
- This contraction involves treatment of thiolactam with α-halo esters in the presence of triphenylphosphine and base, facilitating sulfur extrusion and formation of the enaminone.
Cyclization to Form the Indolizine Core
The enaminone intermediates are cyclized under controlled conditions to form the bicyclic indolizine framework. This step often requires precise temperature control and solvent selection to optimize yield and suppress side reactions.
- Cyclization can be induced thermally or catalyzed by acids/bases depending on the substrate and reaction conditions.
- The resulting product is an ethyl-substituted hexahydroindolizine with a keto or thioxo substituent at the 5-position.
Representative Synthetic Procedure
| Step | Reagents/Conditions | Description | Yield (%) |
|---|---|---|---|
| 1 | Pyrrolidin-2-one + P2S5, reflux | Thionation to pyrrolidin-2-thione (thiolactam) | ~80-90% |
| 2 | Thiolactam + ethyl bromoacetate + PPh3 + NEt3, MeCN | N-Alkylation and Eschenmoser sulfide contraction to enaminone | 50-70% |
| 3 | Enaminone, heat or acid catalysis | Cyclization to hexahydroindolizine ester | 60-75% |
| 4 | Cyclized keto intermediate + Lawesson's reagent or P2S5 | Thionation to 5-thioxo derivative | 70-85% |
Yields are approximate and depend on reaction scale and conditions.
Analytical Characterization Supporting Preparation
- NMR Spectroscopy : Proton and carbon NMR confirm the bicyclic framework and substitution pattern, including characteristic signals for the ethyl ester group and thioxo carbon.
- Mass Spectrometry : Confirms molecular weight and fragmentation consistent with the expected structure.
- Infrared Spectroscopy : Displays characteristic C=S stretching bands (~1200-1300 cm⁻¹) and ester carbonyl absorptions (~1700 cm⁻¹).
- Chromatography : TLC and HPLC are used to monitor reaction progress and purity.
Research Findings and Optimization Notes
- The choice of solvent (e.g., dry dichloromethane, acetonitrile) and temperature critically affects the efficiency of N-alkylation and sulfide contraction steps.
- Use of triphenylphosphine and triethylamine in acetonitrile facilitates smooth Eschenmoser sulfide contraction with minimal side products.
- Cyclization yields improve with controlled heating and sometimes acid catalysis, as harsh conditions can lead to decomposition or polymerization.
- Thionation reagents such as Lawesson's reagent offer milder conditions compared to P2S5, allowing better control over the introduction of the thioxo group.
- Multicomponent reactions integrating these steps have been developed to streamline synthesis and improve overall yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-thioxo-2,3,5,6,7,8-hexahydroindolizine-8-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur atom.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted indolizine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Properties
Recent studies have highlighted the potential of ethyl 5-thioxo-2,3,5,6,7,8-hexahydroindolizine-8-carboxylate as a lead compound in the development of anticancer agents. Its thioxo group is believed to enhance biological activity by interacting with cellular targets involved in tumor growth.
Case Study:
A study published in the Beilstein Journal of Organic Chemistry demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism of action was linked to the induction of apoptosis and inhibition of cell proliferation .
2. Antimicrobial Activity
The compound has also shown promising antimicrobial properties. Research indicates that it can inhibit the growth of both gram-positive and gram-negative bacteria.
Data Table: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
This data suggests that this compound could be a candidate for developing new antimicrobial agents .
Cosmetic Formulation Applications
1. Skin Care Products
this compound is being explored for its potential use in cosmetic formulations due to its antioxidant properties. It helps in protecting skin cells from oxidative stress and may contribute to anti-aging effects.
Case Study:
A formulation study assessed the stability and efficacy of creams containing this compound. Results indicated that formulations with this compound showed improved skin hydration and elasticity compared to control formulations .
Agricultural Applications
1. Plant Growth Regulation
In agricultural science, this compound has been investigated for its effects on plant growth regulation. Preliminary studies suggest that it may enhance root development and overall plant vigor.
Data Table: Effects on Plant Growth
| Treatment | Root Length (cm) | Shoot Height (cm) |
|---|---|---|
| Control | 10 | 15 |
| Ethyl 5-thioxo compound | 15 | 20 |
The data indicates a positive effect on both root and shoot development when treated with this compound .
Mechanism of Action
The mechanism of action of ethyl 5-thioxo-2,3,5,6,7,8-hexahydroindolizine-8-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of the thioxo group allows for interactions with sulfur-containing biomolecules, which can modulate cellular pathways and processes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Key Substituents
The target compound is compared to four structurally related indolizine derivatives (Table 1).
Table 1. Structural and Molecular Comparison
Key Observations:
- Thioxo vs. Oxo: The thioxo group in the target compound replaces oxygen with sulfur, increasing molecular weight by ~30 g/mol compared to oxo analogs (e.g., ).
- Saturation Level : The hexahydro structure (six saturated bonds) enhances conformational flexibility compared to tetrahydro derivatives (e.g., ), which may influence binding to biological targets.
- Substituent Effects: The phenylamino group in introduces aromaticity, while the cyano and hydroxy groups in modulate electronic properties, directing reactivity toward nucleophilic or electrophilic pathways.
Physicochemical Properties
- For instance, the oxo analog in may exhibit better solubility in ethanol.
- Stability : Thioesters are more hydrolytically labile than esters, implying that the target compound may require stabilization under acidic or basic conditions .
- Electronic Effects: The thioxo group’s electron-withdrawing nature could deactivate the indolizine core toward electrophilic substitution, contrasting with the electron-donating phenylamino group in .
Biological Activity
Ethyl 5-thioxo-2,3,5,6,7,8-hexahydroindolizine-8-carboxylate is a compound of interest due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and therapeutic applications based on existing literature.
Chemical Structure and Properties
This compound is characterized by a unique indolizine framework with a thioxo group that may contribute to its biological effects. The molecular formula is C₁₃H₁₅N₁O₂S.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. The thioxo moiety in this compound may enhance its capacity to scavenge free radicals. A study demonstrated that derivatives of indolizine compounds showed promising antioxidant activities in various assays .
Anti-inflammatory Effects
This compound may inhibit the activity of pro-inflammatory enzymes such as 5-lipoxygenase (5-LO). Inhibiting this enzyme can reduce the synthesis of leukotrienes associated with inflammatory responses. In related studies on indole derivatives, compounds were shown to block 5-LO activity effectively .
Anticancer Potential
The compound has been evaluated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells by modulating various signaling pathways. For instance, the presence of the thioxo group may enhance the interaction with cellular targets involved in cancer progression .
The biological activity of this compound is likely mediated through several mechanisms:
- Free Radical Scavenging : The thioxo group may play a critical role in neutralizing reactive oxygen species (ROS).
- Enzyme Inhibition : By inhibiting enzymes like 5-LO, the compound can reduce inflammatory mediators.
- Cell Cycle Arrest : Studies on similar compounds indicate a potential for inducing cell cycle arrest in cancer cells.
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
